![molecular formula C21H26ClNO3 B14777470 (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylmethyl group, a methylene bridge, and a benzofuroisoquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Benzofuroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuroisoquinoline core.
Introduction of the Cyclopropylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst.
Formation of the Methylene Bridge: This step may involve a Wittig reaction or a similar method to introduce the methylene group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Friedel-Crafts alkylation or acylation conditions using Lewis acids like AlCl3 (Aluminium chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride: has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Mechanism of Action
The mechanism of action of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride: can be compared with similar compounds such as:
Morphine: Both compounds share a similar core structure but differ in their functional groups and biological activity.
Codeine: Similar to morphine, codeine has a different substitution pattern, leading to different pharmacological effects.
Thebaine: Another related compound with a similar core structure but distinct functional groups and activity.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C21H26ClNO3 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(4aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16?,19?,20-,21+;/m0./s1 |
InChI Key |
GYWMRGWFQPSQLK-IRXPGHMUSA-N |
Isomeric SMILES |
C=C1CC[C@]2(C3CC4=C5[C@]2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


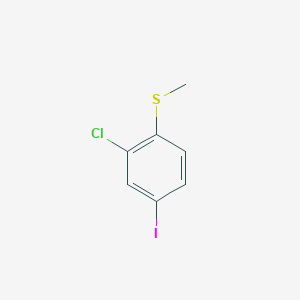
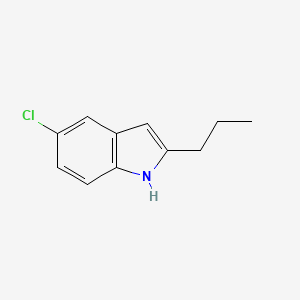
![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)
![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
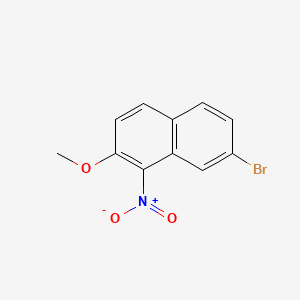
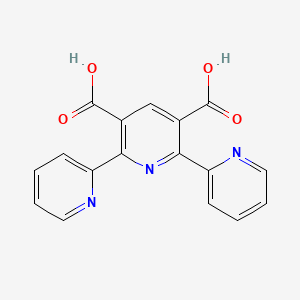
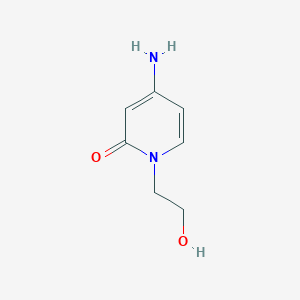


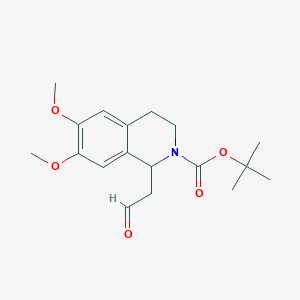
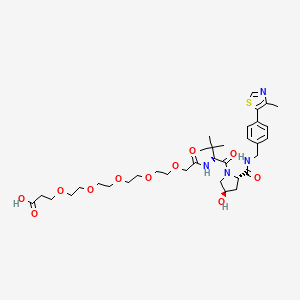

![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
